molecular formula C24H23N3O4 B11591209 ethyl 4-[1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

ethyl 4-[1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

Cat. No.: B11591209
M. Wt: 417.5 g/mol
InChI Key: SWOUURUIQHFBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[1,3-DIMETHYL-5-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1,3-DIMETHYL-5-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.

    Substitution Reactions: Various functional groups are introduced to the core structure through substitution reactions using reagents such as alkyl halides, aryl halides, and other electrophiles.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1,3-DIMETHYL-5-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[1,3-DIMETHYL-5-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[1,3-DIMETHYL-5-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

ETHYL 4-[1,3-DIMETHYL-5-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE can be compared with other pyrrolopyrimidine derivatives, such as:

  • Methyl 4-[1,3-DIMETHYL-5-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE
  • Propyl 4-[1,3-DIMETHYL-5-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE

These compounds share a similar core structure but differ in the substituents attached to the benzoate group. The unique combination of functional groups in ETHYL 4-[1,3-DIMETHYL-5-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4-[1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate

InChI

InChI=1S/C24H23N3O4/c1-5-31-23(29)17-10-12-18(13-11-17)27-14-19-20(22(28)26(4)24(30)25(19)3)21(27)16-8-6-15(2)7-9-16/h6-14H,5H2,1-4H3

InChI Key

SWOUURUIQHFBHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.